![molecular formula C20H16ClN3O2 B2700945 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326837-67-5](/img/structure/B2700945.png)
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
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Overview
Description
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of quinoline-oxadiazole, similar to the compound , exhibit significant antimicrobial activity. A study synthesized and characterized a series of these derivatives, testing them against various bacterial and fungal strains, including E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus. These compounds demonstrated significant correlations in their antimicrobial efficacy, highlighting their potential as antimicrobial agents (Dodiya et al., 2012).
Anti-inflammatory and Analgesic Applications
Another study focused on synthesizing novel 4(3H)-quinazolinone derivatives, including structures related to the given compound, to evaluate their potential anti-inflammatory and analgesic activities. Selected compounds were screened for their effectiveness in these applications, indicating the chemical's relevance in developing new therapeutic agents (Farag et al., 2012).
Cytotoxic Evaluation for Cancer Therapy
The cytotoxic effects of quinazolinone-1,3,4-oxadiazole derivatives on cancer cell lines have also been investigated. A study reported the synthesis of these compounds and tested their effects against MCF-7 and HeLa cell lines. Notably, one compound showed remarkable cytotoxic activity at certain concentrations against HeLa cells, suggesting its potential utility in cancer therapy (Hassanzadeh et al., 2019).
Thermodynamic and Solvent Interaction Studies
Research into the thermodynamic properties of binary mixtures involving oxadiazole derivatives has provided insights into solute-solvent interactions. These studies are crucial for understanding the behavior of such compounds in various solvents, which is essential for their practical applications in synthesis and formulation (Godhani et al., 2017).
Antioxidant Properties for Industrial Applications
The antioxidant efficiency of quinolinone derivatives in lubricating greases has been explored, indicating the potential industrial application of these compounds. Such research demonstrates the compound's utility beyond pharmaceuticals, offering benefits in materials science and engineering (Hussein et al., 2016).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been found to interact with various biological targets. For instance, some oxadiazole derivatives are known to inhibit enzymes like cystathionine gamma-lyase .
Mode of Action
The interaction of these compounds with their targets often involves the formation of bonds with active sites on the target molecule, which can inhibit the target’s function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is present. For instance, some similar compounds are known to be metabolized in the liver .
properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-2-10-24-12-16(18(25)15-8-3-4-9-17(15)24)20-22-19(23-26-20)13-6-5-7-14(21)11-13/h3-9,11-12H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFPSXODYJLTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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